Gardenoside
Overview
Description
Gardenoside is an iridoid glycoside compound primarily isolated from the fruit of Gardenia jasminoides . Iridoid glycosides are a class of noncanonical monoterpenes found naturally in the plant kingdom, often exhibiting multiple pharmacological properties and health-promoting effects . This compound has been studied for its various biological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of high-purity gardenoside typically involves extracting and purifying the compound from the fruit of Gardenia jasminoides. One method includes water extraction and alcohol precipitation, followed by purification using macroporous resin adsorption eluting technology . The final refinement can be achieved through aluminum oxide column chromatography or n-butyl alcohol extraction .
Industrial Production Methods
For industrial production, the process is scaled up to ensure high yield and purity. The steps involve:
Extraction: Using water extraction and alcohol precipitation to obtain a crude extract.
Purification: Employing macroporous resin adsorption and elution.
Refinement: Utilizing aluminum oxide column chromatography or n-butyl alcohol extraction to achieve high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Gardenoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: It can be reduced to its aglycone form, gardenogenins A and B.
Hydrolysis: Enzymatic β-glucosidase hydrolysis of this compound yields its aglucone gardenogenins A and B.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Hydrolysis: β-glucosidase enzyme is used for hydrolysis reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Gardenogenins A and B.
Hydrolysis: Gardenogenins A and B, along with other minor products.
Scientific Research Applications
Chemistry
In chemistry, gardenoside is used as a standard compound to appraise the quality of crude drugs and related pharmaceutical preparations .
Biology
In biological research, this compound has been shown to inhibit free fatty acid-induced steatosis in HepG2 hepatocytes, indicating its potential as a therapeutic agent for non-alcoholic fatty liver disease .
Medicine
This compound exhibits multiple pharmacological properties, including anti-inflammatory, hepatoprotective, and neuroprotective effects . It has been studied for its potential to treat conditions such as non-alcoholic fatty liver disease and cognitive impairment .
Industry
In the industry, this compound is used in the production of natural dyes and as a functional ingredient in dietary supplements and medical foods .
Mechanism of Action
Gardenoside exerts its effects through various molecular targets and pathways:
Anti-inflammatory: This compound modulates inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibits the activation of NFκB.
Hepatoprotective: It reduces lipid accumulation and reactive oxygen species generation, and attenuates pyroptosis and apoptosis in hepatocytes.
Neuroprotective: This compound downregulates immune-related genes in the brain, contributing to memory retrieval and cognitive improvement.
Comparison with Similar Compounds
Gardenoside is often compared with other iridoid glycosides such as geniposide and shanzhiside . While all these compounds share similar iridoid structures, this compound is unique in its specific pharmacological properties and higher catalytic efficiency in certain biochemical assays .
Similar Compounds
Geniposide: Another iridoid glycoside with similar pharmacological properties but different molecular targets.
Shanzhiside: Shares structural similarities with this compound but exhibits distinct biological activities.
Properties
IUPAC Name |
methyl (1S,4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9-,10-,11-,12+,13-,15+,16+,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMPAUZQVRGFRE-AYDWLWLASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C=C[C@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24512-62-7 | |
Record name | Gardenoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24512-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gardenoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024512627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GARDENOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INE79XNR2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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